molecular formula C10H14ClFN2O B2681200 4-Fluoro-2-(morpholin-4-yl)aniline hydrochloride CAS No. 1187582-47-3

4-Fluoro-2-(morpholin-4-yl)aniline hydrochloride

Cat. No.: B2681200
CAS No.: 1187582-47-3
M. Wt: 232.68
InChI Key: CYRAXJZRZCOUSI-UHFFFAOYSA-N
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Description

4-Fluoro-2-(morpholin-4-yl)aniline hydrochloride is a fluorinated aromatic amine derivative featuring a morpholine substituent at the 2-position of the aniline ring. It is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluoronitrobenzene and morpholine, followed by catalytic hydrogenation to reduce the nitro group to an amine . This compound serves as a critical intermediate in the synthesis of bioactive carbazoles and other pharmacologically relevant molecules due to its dual functionality (amine and morpholine groups) and fluorine-enhanced electronic properties . Its hydrochloride salt form improves stability and solubility, making it suitable for industrial-scale applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-morpholin-4-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRAXJZRZCOUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(morpholin-4-yl)aniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Morpholine Substitution: The resulting 2-amino-4-fluoroaniline is then reacted with morpholine under suitable conditions to introduce the morpholine ring at the 2-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(morpholin-4-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 4-fluoro-2-(morpholin-4-yl)aniline hydrochloride exhibit promising anticancer properties. For instance, compounds containing morpholine and fluoro groups have been synthesized and evaluated for their activity against various cancer cell lines. A study highlighted the synthesis of substituted benzimidazole derivatives that incorporate morpholine moieties, showing enhanced cytotoxicity against cancer cells, indicating the potential use of such compounds in cancer therapy .

G Protein-Coupled Receptor Modulation
The compound is also explored as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for central nervous system disorders. Allosteric modulators can provide a new therapeutic avenue by enhancing or inhibiting receptor activity without directly competing with endogenous ligands. The development of such modulators from compounds like this compound can lead to innovative treatments for conditions such as schizophrenia and depression .

Biochemical Applications

Buffering Agent in Cell Cultures
this compound serves as a non-ionic organic buffering agent in biological experiments, particularly in cell culture systems where maintaining pH is crucial for cellular function and viability. Its effective buffering capacity within a pH range of 6 to 8.5 makes it suitable for various biological assays .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. For example, methods involving the reaction of morpholine derivatives with fluoro-substituted anilines have been documented, leading to the formation of this compound with high efficiency .

Table: Synthesis Overview

Reaction StepReactantsConditionsYield (%)
Step 1Morpholine + Fluorinated AnilineDMF, Heat85%
Step 2Product + HClAqueous Solution90%

Case Studies

Several studies have investigated the efficacy and safety profiles of compounds related to this compound:

  • Study on Anticancer Properties : A recent study synthesized various morpholine-containing benzimidazole derivatives and tested them against multiple cancer cell lines, finding significant cytotoxic effects compared to standard treatments .
  • GPCR Modulators Development : Research focused on developing allosteric modulators for GPCRs has identified several candidates derived from fluoroanilines, demonstrating potential therapeutic benefits in neurological disorders .
  • Biological Buffering Application : In laboratory settings, the compound has been successfully utilized as a buffering agent in cell culture media, maintaining optimal pH levels for cellular growth and experiments .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(morpholin-4-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the morpholine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])

  • Synthesis : Prepared via acid hydrolysis of 4-fluoroarylnitrone using thionyl chloride and concentrated HCl, yielding 38.5% as a green solid .
  • Key Differences :
    • Lacks the morpholine ring, reducing steric bulk and hydrogen-bonding capacity.
    • Chlorine at the 2-position increases electronegativity but may reduce metabolic stability compared to morpholine.
    • Lower synthesis yield (38.5% vs. optimized flow chemistry yields for the target compound) .

4-Fluoro-2-(trifluoromethoxy)aniline

  • Synthesis: Commercial availability noted (Biopharmacule Speciality Chemicals), but specific protocols are undisclosed .
  • Key Differences :
    • Trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects compared to morpholine.
    • Lacks the tertiary amine in morpholine, limiting its utility in coordination chemistry or as a hydrogen-bond acceptor .

Morpholine-Containing Analogues

4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline (50b)

  • Synthesis : Derived from a nitrobenzyl-phosphonium intermediate via multi-step reactions (39% yield) .
  • Key Differences :
    • Incorporates a pyrimidine-morpholine hybrid structure, enabling π-π stacking interactions absent in the target compound.
    • Lower yield (39%) compared to the continuous-flow synthesis of 4-fluoro-2-(morpholin-4-yl)aniline .

4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one Hydrochloride

  • Structure: Features a piperidine ring instead of morpholine, with an isoindolinone core .
  • Key Differences: Piperidine introduces a basic amine, altering pH-dependent solubility.

Halogen-Substituted Aniline Derivatives

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

  • Synthesis : Produced via SNAr reaction with 6-chloropyrimidine (LCMS: m/z 245 [M+H]⁺) .
  • Pyrimidine ring introduces planar geometry, contrasting with the non-aromatic morpholine in the target compound .

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline Hydrochloride

  • Structure : Combines fluoro, trifluoromethyl, and methyl groups on the aromatic ring .
  • Lacks the morpholine’s oxygen atom, limiting its role in polar interactions .

Comparative Data Table

Compound Name Molecular Formula Yield (%) Key Functional Groups Applications Reference
4-Fluoro-2-(morpholin-4-yl)aniline HCl C₁₀H₁₄ClFN₂O Optimized Morpholine, Fluoro, Amine Carbazole intermediates
2-Chloro-4-fluoroaniline HCl C₆H₆Cl₂FN 38.5 Chloro, Fluoro, Amine Pharmaceutical intermediates
4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline C₁₇H₂₁N₅O 39 Morpholine, Pyrimidine, Amine VAP-1 inhibitors
4-Fluoro-2-(trifluoromethoxy)aniline C₇H₅F₄NO N/A Fluoro, Trifluoromethoxy, Amine Agrochemical intermediates

Key Research Findings

Synthetic Efficiency : The target compound’s continuous-flow synthesis (10-minute residence time at 100°C) offers scalability advantages over batch methods used for analogues like 2-chloro-4-fluoroaniline hydrochloride .

Morpholine vs. Piperidine : Morpholine’s oxygen atom enhances hydrogen-bond acceptor capacity compared to piperidine, making the target compound more suitable for drug candidates requiring polar interactions .

Fluorine Impact: Fluorine at the 4-position improves metabolic stability and electron-withdrawing effects, a feature shared with 4-fluoro-2-(trifluoromethoxy)aniline but absent in non-fluorinated morpholine analogues .

Biological Activity

4-Fluoro-2-(morpholin-4-yl)aniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses the following chemical structure:

  • Molecular Formula : C10_{10}H13_{13}ClF1_{1}N2_{2}O
  • CAS Number : 1132-61-2

This compound features a morpholine ring, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biochemical pathways.

Key Mechanisms Include :

  • Binding to Receptors : The compound may bind to specific receptors, modulating their activity. This interaction often involves the formation of a covalent bond between the nitrogen atom of the amino group and the carbonyl carbon of target proteins, facilitating subsequent biological effects.
  • Influencing Biochemical Pathways : Similar compounds have been shown to affect pathways involved in cell signaling, apoptosis, and proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antibacterial and antifungal properties. For example, it has been tested against various Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus5.64 - 77.38 µM
    Escherichia coli2.33 - 156.47 µM
    Candida albicans16.69 - 78.23 µM
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cell lines such as MCF-7 and MDA-MB-231. Studies have reported IC50_{50} values indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
    Cell LineIC50 (µM)
    MCF-70.87 - 12.91
    MDA-MB-2311.75 - 9.46
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). Inhibition studies indicate that it can significantly reduce EGFR phosphorylation levels, promoting apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of various aniline derivatives, including this compound, revealing moderate to good activity against selected bacterial strains .
  • Cancer Cell Studies : Research on its anticancer effects demonstrated that treatment with this compound resulted in cell cycle arrest at the G2/M phase and increased apoptosis markers in various cancer cell lines .
  • Mechanism Exploration : Investigations into the mechanism of action highlighted its ability to influence cellular signaling pathways critical for cancer cell survival and proliferation .

Q & A

Basic: What are the recommended synthetic routes for 4-Fluoro-2-(morpholin-4-yl)aniline hydrochloride?

Methodological Answer:
A nickel-catalyzed amination protocol is effective for introducing morpholine substituents. React 2-fluoro-4-chloroaniline with morpholine using a Ni(II) catalyst (e.g., NiCl₂-glyme), a ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride), and a base (NaOtBu) in 2-methyltetrahydrofuran at 80–100°C. Purify the product via column chromatography and convert to the hydrochloride salt using HCl in anhydrous ether .

Basic: How can the purity and structural identity of this compound be validated?

Methodological Answer:
Combine multiple analytical techniques:

  • ¹³C/¹H NMR : Compare chemical shifts (e.g., δ ~147–151 ppm for aromatic carbons adjacent to fluorine) with literature data for morpholine-substituted anilines .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂FN₂O⁺ = 211.09).
  • XRD : Employ SHELXL for refinement; analyze hydrogen bonding networks in the hydrochloride salt .

Advanced: How to address discrepancies in observed vs. predicted NMR chemical shifts?

Methodological Answer:
Discrepancies often arise from protonation states or solvent effects. For example:

  • Dissolve the compound in D₂O to observe exchangeable NH₃⁺ protons (δ ~8–9 ppm).
  • Use deuterated DMSO to assess hydrogen bonding interactions that downfield-shift aromatic protons.
  • Validate assignments via 2D NMR (HSQC, HMBC) to correlate quaternary carbons and protons .

Advanced: What reaction parameters critically influence yield in nickel-catalyzed amination?

Methodological Answer:
Key optimization factors include:

  • Ligand-to-catalyst ratio : A 1:1 ratio of NiCl₂-glyme to imidazolidinium ligand minimizes side reactions.
  • Solvent polarity : 2-MeTHF enhances nucleophilicity of morpholine compared to less polar solvents.
  • Temperature : Yields drop below 80°C due to sluggish kinetics; monitor via TLC (Rf ~0.3 in EtOAc/hexanes) .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:
The hydrochloride salt is highly soluble in polar solvents (water, methanol, DMSO) but insoluble in ether or hexanes. For reaction setups:

  • Use aqueous HCl (1–2 M) to dissolve the compound before adding to organic phases.
  • Avoid prolonged exposure to basic conditions (pH >7) to prevent freebase precipitation .

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:
Assess degradation pathways via accelerated stability testing:

  • Thermal stability : Conduct TGA/DSC (heating rate: 10°C/min) to identify decomposition above 150°C.
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor by HPLC for new peaks (e.g., dehalogenation products).
  • Hydrolytic stability : Incubate in pH 3–9 buffers at 40°C; quantify intact compound via LC-MS .

Advanced: What computational methods predict reactivity or biological interactions of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to estimate Fukui indices for electrophilic aromatic substitution.
  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., MAPK) via the morpholine oxygen’s H-bonding capacity.
  • ADMET prediction : Employ SwissADME to assess blood-brain barrier penetration (logP ~1.2) .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:
Store under inert atmosphere (argon) at –20°C in amber vials. Desiccate with silica gel to avoid hygroscopic degradation. For long-term stability (>6 months), prepare lyophilized aliquots .

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